5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, a nitro group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the coupling of the furan ring with a 2,4-dichlorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Ethenyl Linker: The ethenyl linker can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the oxazole ring using a nitrating agent, such as nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorines on the 2,4-dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the nitro group can participate in redox reactions, while the furan and oxazole rings can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl derivatives: Compounds with similar phenyl groups but different substituents on the furan or oxazole rings.
Nitro-oxazole derivatives: Compounds with similar oxazole rings but different substituents on the phenyl or furan rings.
Uniqueness
5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Properties
IUPAC Name |
5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4/c1-9-16(20(21)22)15(24-19-9)7-4-11-3-6-14(23-11)12-5-2-10(17)8-13(12)18/h2-8H,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJUDOJTOCZKZ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.